7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride
Description
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride is a heterocyclic compound synthesized via condensation of 3-amino-[1,2,4]triazole with ethyl acetate in acetic acid, followed by chlorination with phosphorous oxychloride and subsequent substitution with hydroxy/carboxylic acid groups . The compound is purified via column chromatography (ethyl acetate/hexane) and characterized by spectroscopic methods.
Properties
IUPAC Name |
7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3.ClH/c11-4-3(5(12)13)1-7-6-8-2-9-10(4)6;/h1-2H,(H,12,13)(H,7,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMQNXWXXGURSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization in the presence of a suitable acid catalyst . The reaction conditions often include heating the mixture to reflux temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity . These methods are advantageous for large-scale production due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced or modified biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can interact with nucleic acids, disrupting essential biological processes in pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications and Substituent Variations
Key Observations :
- Core Heterocycle : Pyrimidine derivatives dominate, but pyrazine-based analogues (e.g., ) exhibit distinct electronic properties due to additional nitrogen atoms .
- Substituent Impact : Hydroxy and carboxylic acid groups in the target compound enhance polarity, whereas methoxy () or difluoromethyl () groups increase lipophilicity .
Physicochemical Properties
Key Observations :
Key Observations :
- Target vs.
Biological Activity
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride is a notable heterocyclic compound characterized by its unique triazole and pyrimidine ring structures. The compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Its molecular formula is , with a molecular weight of approximately 210.6 g/mol .
Chemical Structure and Properties
The compound features a hydroxyl group at the seventh position of the triazole moiety and a carboxylic acid functional group at the sixth position of the pyrimidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications .
The exact mechanism of action for this compound remains largely unexplored. However, related compounds in the triazolopyrimidine family have demonstrated various mechanisms depending on their structural features. Some studies suggest that similar derivatives may act as enzyme inhibitors or interact with specific receptors .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its potential applications include:
- Antibacterial : Demonstrated effectiveness against various bacterial strains.
- Antifungal : Activity against fungal pathogens has been noted.
- Antiviral : Initial findings suggest interactions with viral proteins involved in nucleic acid synthesis .
Anticancer Properties
The compound's structural characteristics may also contribute to its anticancer activity. Preliminary studies suggest that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | Amino group instead of hydroxyl | Potentially different biological activity profile |
| 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | Methyl substitution at seventh position | Altered lipophilicity affecting absorption |
| 6-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | Hydroxyl at sixth position | Different reactivity due to positional changes |
The unique hydroxyl and carboxylic functionalities of this compound contribute significantly to its distinct biological activities and therapeutic potential .
Case Study: Antiviral Activity
A study investigating the antiviral properties of triazolopyrimidine derivatives found that compounds similar to this compound exhibited significant inhibition of viral replication in vitro. These findings suggest that further exploration could lead to the development of effective antiviral agents .
Case Study: Anticancer Research
In another study focused on anticancer activity, researchers evaluated the effects of various triazolopyrimidine derivatives on cancer cell lines. The results indicated that specific modifications to the triazole ring could enhance cytotoxicity against cancer cells. This reinforces the potential for this compound as a candidate for further development in cancer therapy .
Q & A
Q. What are the common synthetic routes for 7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via one-pot multicomponent reactions or multi-step protocols. For example:
- One-pot synthesis : React 5-amino-1,2,4-triazoles with aromatic aldehydes and β-keto esters in ethanol using APTS (3-aminopropyltriethoxysilane) as a catalyst, achieving yields of 65–80% .
- Stepwise synthesis : Condense hydrazonoyl chlorides with pyrimidine precursors in dimethylformamide (DMF), followed by cyclization in methanol (yields: 55–70%) .
Key factors affecting yield include catalyst selection (APTS improves atom economy), solvent polarity (ethanol vs. DMF), and temperature control (60–80°C optimal for cyclization).
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR identify substituent positions (e.g., hydroxy group at C7, carboxylic acid at C6). For example, the C7 hydroxy proton appears as a singlet near δ 10.2 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 253 for the parent compound) and fragmentation patterns validate the core structure .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC determination. For example, triazolopyrimidines show sub-micromolar activity against viral polymerases .
- Antimicrobial Testing : Employ broth microdilution (CLSI guidelines) to assess minimum inhibitory concentrations (MICs) against Gram-positive bacteria and fungi .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying potency across studies) be resolved?
Methodological Answer:
- Structural Confirmation : Re-analyze compound purity via HPLC (>95% purity required) to rule out impurities causing variability .
- Target-Specific Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for suspected targets (e.g., kinases, GPCRs) .
- Metabolic Stability : Test liver microsome stability to assess if rapid degradation explains inconsistent in vivo results .
Q. What strategies optimize the synthesis for green chemistry principles?
Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing hazardous waste .
- Catalyst Recycling : Use silica-supported APTS, enabling >90% recovery and reuse for 5 cycles without yield loss .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving energy efficiency .
Q. How do substituent modifications at C5 and C7 influence structure-activity relationships (SAR)?
Methodological Answer:
- C5 Methylation : Enhances lipophilicity (logP increase by 0.5), improving blood-brain barrier penetration in CNS-targeted analogs .
- C7 Hydroxy Group : Critical for hydrogen bonding with enzymatic active sites. Replacement with methoxy reduces antiviral activity by 10-fold .
Table 1 : Bioactivity of Derivatives
| Substituent at C7 | IC (μM) | Target |
|---|---|---|
| -OH | 0.12 | Viral Polymerase |
| -OCH | 1.5 | Viral Polymerase |
| -NH | 0.8 | Kinase |
| Data from |
Q. What mechanistic studies can elucidate the compound’s mode of action?
Methodological Answer:
- Isotopic Labeling : Incorporate at the hydroxy group to track metabolic cleavage via LC-MS .
- Kinetic Analysis : Use stopped-flow spectroscopy to measure association/dissociation rates with target enzymes .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify binding poses in ATP-binding pockets .
Q. How can researchers design derivatives to overcome drug resistance?
Methodological Answer:
- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole group to maintain polarity while resisting esterase cleavage .
- Pro-drug Synthesis : Mask the hydroxy group as an acetate ester to enhance cellular uptake, with intracellular esterase activation .
- Combination Therapy : Screen synergistic effects with existing antivirals (e.g., remdesivir) using Chou-Talalay combination indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
